2-(4-Fluoro-3-methoxyphenyl)ethanol
Description
2-(4-Fluoro-3-methoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a hydroxyl-substituted ethyl chain attached to a 4-fluoro-3-methoxyphenyl group. This compound is structurally distinguished by the presence of both a fluorine atom and a methoxy group at the 3- and 4-positions of the benzene ring, respectively.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
PQUHXDUALMOQKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, 4-fluoro-3-nitrobenzene can be reduced to 4-fluoro-3-aminobenzene, which is then subjected to a nucleophilic substitution reaction with methanol to introduce the methoxy group. The resulting intermediate can be further reduced to obtain 2-(4-Fluoro-3-methoxyphenyl)ethanol.
Industrial Production Methods
In industrial settings, the production of 2-(4-Fluoro-3-methoxyphenyl)ethanol may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for efficiency and yield. Catalysts and solvents are selected to facilitate the reactions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: 2-(4-Fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Fluorine Position: The presence of fluorine at the 4-position (as in the target compound) versus the 2- or 3-position (e.g., 2-Fluoro-2-(3-fluorophenyl)ethanol) alters electronic effects and steric hindrance, impacting reactivity and binding affinity .
- Methoxy Group: The 3-methoxy group in the target compound enhances solubility in polar solvents compared to non-methoxy analogs like 2-(4-Methoxyphenyl)ethanol .
- Lipophilicity: Trifluoromethyl groups (e.g., in 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethanol) significantly increase lipophilicity, which may influence membrane permeability in biological systems .
Physicochemical Properties and Stability
- Melting Point: Analogous compounds such as 2-(4-Methoxyphenyl)ethanol melt at 26–30°C , while benzothiazepine derivatives with 4-fluoro-3-methoxyphenyl groups exhibit higher melting points (e.g., 163.4°C for compound 10 in ), indicating enhanced thermal stability due to aromatic stacking.
- Solubility: The target compound’s hydroxyl and methoxy groups likely confer solubility in polar aprotic solvents (e.g., DMSO, methanol), similar to 2-(4-Methoxyphenyl)ethanol .
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2-(4-Fluoro-3-methoxyphenyl)ethanol?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. For example:
- Step 1 : React 4-fluoro-3-methoxyphenyl derivatives (e.g., boronic acids or diketones) with appropriate reagents to form intermediates. In one protocol, a diketone intermediate (5-(4-Fluoro-3-methoxyphenyl)-1-phenyl-4-penten-1,3-dione) was synthesized and purified via column chromatography using CH₂Cl₂/EtOH (99:1), achieving a 32.4% yield .
- Step 2 : Further functionalization (e.g., reduction or cyclization) to yield the ethanol derivative. For instance, benzothiazepine derivatives were recrystallized from hot methanol to improve purity (69.4% yield) .
- Purification : Column chromatography (Hex/AcOEt 9:3) and recrystallization (methanol or chloroform) are standard for isolating high-purity products .
Basic: How can researchers confirm the structural identity of 2-(4-Fluoro-3-methoxyphenyl)ethanol?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare chemical shifts (δ) of aromatic protons (4-fluoro-3-methoxyphenyl group) and the ethanol moiety. For structurally similar compounds, aromatic protons resonate at δ ~6.5–7.5 ppm, while the ethanol -OH peak appears as a broad singlet .
- Elemental Analysis : Verify calculated vs. observed values for C, H, N (e.g., Anal. Calc. for C₂₄H₂₀FNO₂S: C, 71.09%; H, 4.97%; N, 3.45%) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z = 480.01 [M+H]⁺ for related fluorophenyl derivatives) .
Basic: What safety precautions are critical when handling 2-(4-Fluoro-3-methoxyphenyl)ethanol?
Methodological Answer:
- Hazard Classification : Analogous fluorophenyl compounds (e.g., (4-fluoro-3-methoxyphenyl)boronic acid) are classified as Acute Tox. 4 Oral (H302) and Eye Irrit. 2 (H319). Use GHS07-compliant labeling .
- Handling : Work in a fume hood with nitrile gloves and eye protection. Avoid inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can researchers investigate the biological activity of 2-(4-Fluoro-3-methoxyphenyl)ethanol in drug discovery?
Methodological Answer:
- Antineoplastic Screening : Test derivatives in cancer cell lines. For example, fluorophenyl-propenyl analogs showed activity in in vitro assays (purity >95% via HPLC) .
- Mechanistic Studies : Use molecular docking to assess interactions with targets like kinases or GPCRs. Structural analogs with methoxy/fluoro groups exhibit enhanced binding affinity due to electron-withdrawing effects .
- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, monitoring metabolites via LC-MS .
Advanced: What factors influence the stability of 2-(4-Fluoro-3-methoxyphenyl)ethanol under varying experimental conditions?
Methodological Answer:
- pH Sensitivity : The compound may degrade in strongly acidic/basic conditions. Conduct stability studies at pH 3–9, monitoring decomposition via TLC or HPLC .
- Thermal Stability : Store below 25°C; avoid prolonged heating during synthesis (e.g., recrystallization in hot methanol must be time-controlled) .
- Light Sensitivity : Fluorinated aromatics are prone to photodegradation. Use amber glassware and minimize UV exposure .
Advanced: How should researchers resolve contradictions in reported synthetic yields or analytical data?
Methodological Answer:
- Yield Discrepancies : Optimize reaction conditions (e.g., catalyst loading, solvent polarity). For instance, switching from CH₂Cl₂ to THF improved yields of a diketone intermediate from 32.4% to ~45% in similar protocols .
- Analytical Data Validation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook for NMR/MS spectra) . Replicate experiments under standardized conditions to confirm reproducibility.
Advanced: How can structure-activity relationship (SAR) studies be designed for fluorinated analogs of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or vary fluorine position) and compare bioactivity. For example, 4-fluoro-3-ethoxy analogs showed reduced cytotoxicity but improved solubility .
- Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger Suite) to correlate electronic properties (Hammett σ constants) with activity. Fluorine’s electronegativity often enhances target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
